![molecular formula C8H9N3 B12916103 2,8-Dimethyl[1,2,4]triazolo[1,5-a]pyridine CAS No. 4931-19-5](/img/structure/B12916103.png)
2,8-Dimethyl[1,2,4]triazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine is a nitrogen-containing heterocyclic compound that has garnered significant interest in medicinal and pharmaceutical chemistry. This compound is part of the broader class of 1,2,4-triazolo[1,5-a]pyridines, which are known for their diverse biological activities and applications in various fields, including medicine and material sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the most efficient methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines, including 2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine, involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method uses enaminonitriles and benzohydrazides in a tandem reaction that includes transamidation, nucleophilic addition with nitrile, and subsequent condensation . The reaction typically occurs at 140°C and yields the desired product in a short time with high efficiency .
Industrial Production Methods
Industrial production methods for 1,2,4-triazolo[1,5-a]pyridines often involve scalable reactions that can be performed under environmentally friendly conditions. The use of microwave irradiation and mechanochemical methods are particularly notable for their efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as NaOCl and MnO2.
Substitution: Nucleophilic substitution reactions are common, especially involving the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidation: NaOCl, MnO2, and PIFA (PhI(OCOCF3)2) are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation and other reducing agents like NaBH4 are used for reduction reactions.
Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted triazolo[1,5-a]pyridines, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt and inhibits enzymes like PHD-1, JAK1, and JAK2 . These interactions lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[1,5-a]pyrimidine: Known for its diverse biological activities, including antibacterial, antifungal, and anticancer properties.
1,2,4-triazolo[1,5-c]pyrimidine: Exhibits similar biological activities but with different molecular targets.
1,2,4-triazolo[4,3-a]pyrimidine: Used in the synthesis of various bioactive compounds.
Uniqueness
2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as an inverse agonist and enzyme inhibitor makes it particularly valuable in medicinal chemistry .
Properties
CAS No. |
4931-19-5 |
|---|---|
Molecular Formula |
C8H9N3 |
Molecular Weight |
147.18 g/mol |
IUPAC Name |
2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C8H9N3/c1-6-4-3-5-11-8(6)9-7(2)10-11/h3-5H,1-2H3 |
InChI Key |
NFWRLHPRUGVPDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



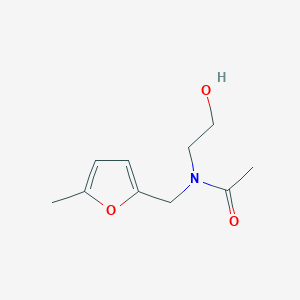
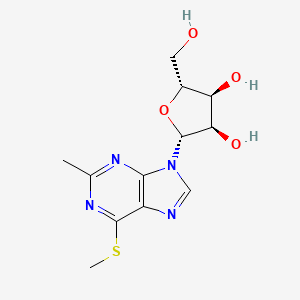
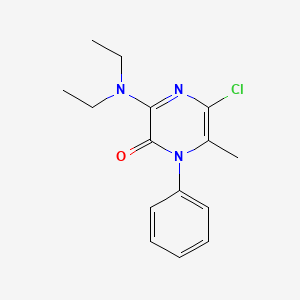
![Furan-2-ylmethyl 4'-heptyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B12916046.png)

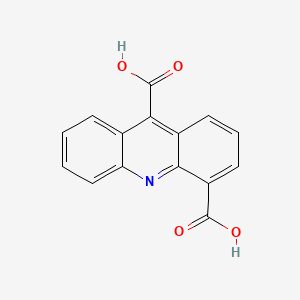
![5-[hydroxy-(4-methylphenyl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B12916072.png)
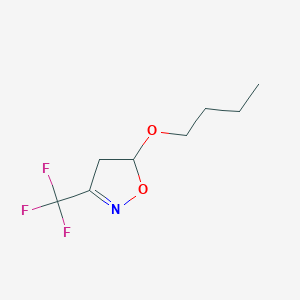
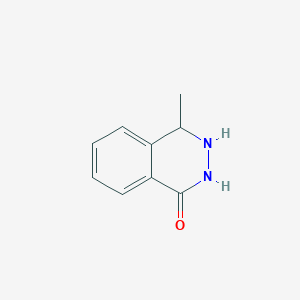
![Isoxazole, 3-methyl-4-nitro-5-[2-(1-pyrrolidinyl)ethyl]-](/img/structure/B12916083.png)
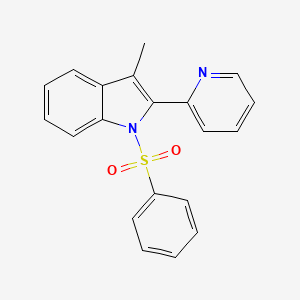
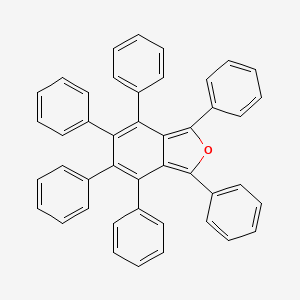
![3-methyl-2,6-diphenyl-3H-[1,2,4]triazolo[1,2-a]triazole-5,7-dione](/img/structure/B12916100.png)
